molecular formula C14H11F2N3O2 B2653695 N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide CAS No. 1311623-34-3

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide

Cat. No.: B2653695
CAS No.: 1311623-34-3
M. Wt: 291.258
InChI Key: GKLCXODKBHIERE-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyanomethyl group, a difluorophenyl group, and an oxazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyanomethyl group to an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide
  • N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-imidazol-2-yl]propanamide

Uniqueness

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with thiazole or imidazole rings

Properties

IUPAC Name

N-(cyanomethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O2/c15-9-1-2-10(11(16)7-9)12-8-19-14(21-12)4-3-13(20)18-6-5-17/h1-2,7-8H,3-4,6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCXODKBHIERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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